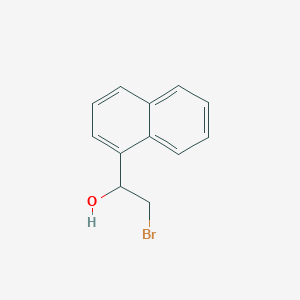
4-(Chlorosulfonyl)-1,1,2,2,3,3,4,4-octafluorobutane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chlorosulfonyl)-1,1,2,2,3,3,4,4-octafluorobutane-1-sulfonic acid is a highly specialized chemical compound known for its unique structure and reactivity. This compound features a chlorosulfonyl group and multiple fluorine atoms, making it a valuable reagent in various chemical processes. Its applications span across different fields, including organic synthesis, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorosulfonyl)-1,1,2,2,3,3,4,4-octafluorobutane-1-sulfonic acid typically involves the introduction of the chlorosulfonyl group into a fluorinated butane backbone. One common method is the reaction of a fluorinated butane derivative with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in high purity. The scalability of the process is achieved by optimizing reaction parameters and employing robust equipment designed for handling corrosive reagents .
Chemical Reactions Analysis
Types of Reactions
4-(Chlorosulfonyl)-1,1,2,2,3,3,4,4-octafluorobutane-1-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines and alcohols, leading to the formation of sulfonamides and sulfonates.
Hydrolysis: In the presence of water, the compound hydrolyzes to form the corresponding sulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Dichloromethane, chloroform, and acetone are frequently used solvents.
Catalysts: Lewis acids such as aluminum chloride can catalyze certain reactions involving this compound.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Produced by the reaction with alcohols.
Sulfonic Acids: Result from hydrolysis reactions.
Scientific Research Applications
4-(Chlorosulfonyl)-1,1,2,2,3,3,4,4-octafluorobutane-1-sulfonic acid is utilized in various scientific research applications:
Organic Synthesis: It serves as a reagent for introducing sulfonyl and fluorinated groups into organic molecules, aiding in the synthesis of complex compounds.
Materials Science: The compound is used in the development of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Medicinal Chemistry: Researchers explore its potential in drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.
Industrial Chemistry: It is employed in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Chlorosulfonyl)-1,1,2,2,3,3,4,4-octafluorobutane-1-sulfonic acid involves its electrophilic nature, primarily due to the presence of the chlorosulfonyl group. This electrophilicity allows it to react readily with nucleophiles, facilitating the formation of new chemical bonds. The fluorine atoms in the compound enhance its reactivity and stability by providing electron-withdrawing effects, which stabilize the transition states during reactions .
Comparison with Similar Compounds
Similar Compounds
Chlorosulfonyl isocyanate: Known for its use in organic synthesis and similar electrophilic properties.
6-Chlorosulfonylbenzoxazolin-2-ones: Utilized in the synthesis of sulfonic acids and amides.
Methyl 4-(chlorosulfonyl)benzoate: Another compound with a chlorosulfonyl group, used in various chemical reactions.
Uniqueness
4-(Chlorosulfonyl)-1,1,2,2,3,3,4,4-octafluorobutane-1-sulfonic acid stands out due to its high fluorine content, which imparts unique properties such as increased thermal stability and resistance to chemical degradation. These characteristics make it particularly valuable in applications requiring robust and durable materials .
Properties
CAS No. |
709605-80-1 |
|---|---|
Molecular Formula |
C4HClF8O5S2 |
Molecular Weight |
380.6 g/mol |
IUPAC Name |
4-chlorosulfonyl-1,1,2,2,3,3,4,4-octafluorobutane-1-sulfonic acid |
InChI |
InChI=1S/C4HClF8O5S2/c5-19(14,15)3(10,11)1(6,7)2(8,9)4(12,13)20(16,17)18/h(H,16,17,18) |
InChI Key |
OCZPDBHWFCHPCV-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(F)S(=O)(=O)Cl)(F)F)(C(F)(F)S(=O)(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



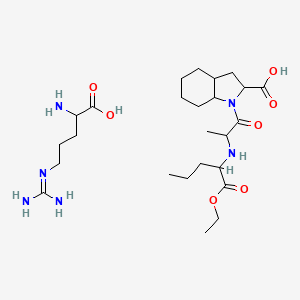
![6-tert-Butyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B12516993.png)
![tert-Butyl(dimethyl)[(4-methylidenehex-5-yn-1-yl)oxy]silane](/img/structure/B12516995.png)
![2-Butyl-6-ethynyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12516998.png)

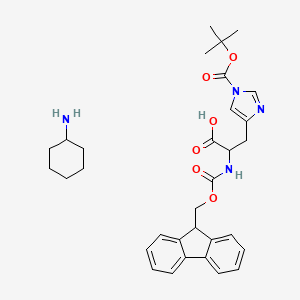
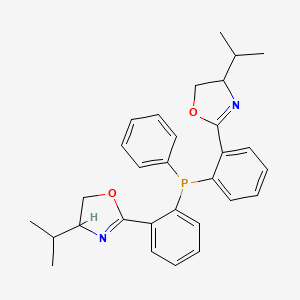
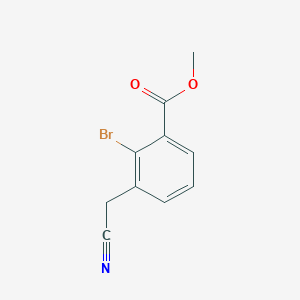
![2,5-Dithiabicyclo[2.2.0]hexane](/img/structure/B12517044.png)
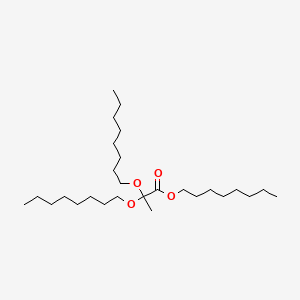
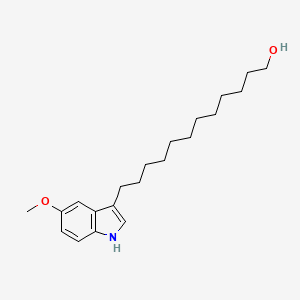
boranyl](/img/structure/B12517058.png)
